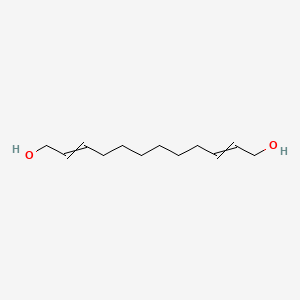
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its indolium core, which is a heterocyclic aromatic organic compound, and its hydrazono group, which contributes to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with methyl(4-methylphenyl)hydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then treated with methyl sulfate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate involves its interaction with molecular targets and pathways within biological systems. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: A precursor in the synthesis of the target compound.
Methyl(4-methylphenyl)hydrazine: Another precursor used in the synthesis.
Indolium derivatives: Compounds with similar indolium cores but different substituents.
Uniqueness
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
73019-09-7 |
|---|---|
分子式 |
C20H24N3.CH3O4S C21H27N3O4S |
分子量 |
417.5 g/mol |
IUPAC名 |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C20H24N3.CH4O4S/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5-6(2,3)4/h6-14H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
WYYPHFSXWSKRQJ-UHFFFAOYSA-M |
異性体SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
関連するCAS |
60568-41-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)

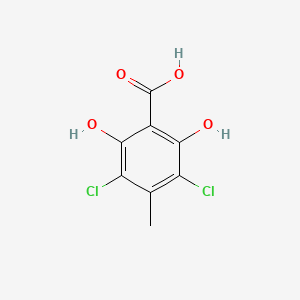
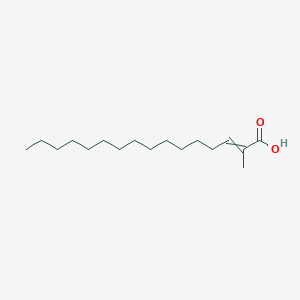
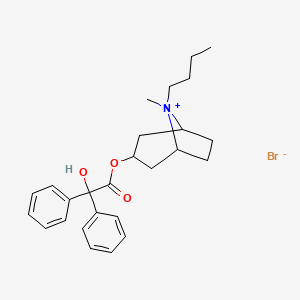
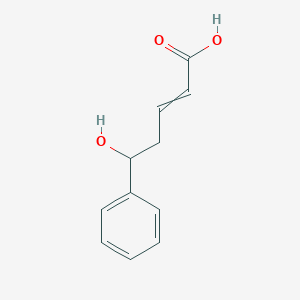
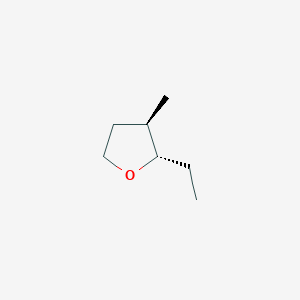
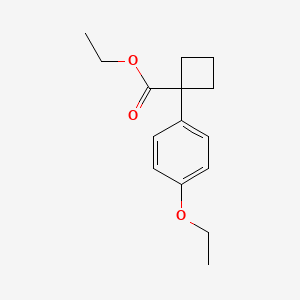
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
